molecular formula C10H13N3O B070134 N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide CAS No. 177199-82-5

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide

Cat. No.: B070134
CAS No.: 177199-82-5
M. Wt: 191.23 g/mol
InChI Key: UJIKGXZGTVJKKB-UHFFFAOYSA-N
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Description

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is a synthetically derived organic compound of significant interest in neuropharmacological research, particularly as a key precursor in the synthesis of more complex quinoxaline derivatives. This carboxamide-substituted tetrahydroquinoxaline features a rigid, fused bicyclic structure, which provides a privileged scaffold for interacting with various biological targets in the central nervous system. Its core research value lies in its potential as a building block for developing novel ligands for neurotransmitter receptors and transporters. Researchers utilize this compound to study structure-activity relationships (SAR) and to design potential modulators of serotonergic and dopaminergic systems. The mechanism of action for derivatives of this scaffold is often associated with high-affinity binding to 5-HT (serotonin) receptors, such as the 5-HT2A and 5-HT2C subtypes, making it a valuable tool for investigating signaling pathways involved in neuropsychiatric conditions. Its well-defined molecular structure and high purity make it an indispensable intermediate for medicinal chemists and pharmacologists exploring new therapeutic avenues for disorders like schizophrenia, depression, and anxiety. This product is intended solely for laboratory research applications.

Properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-11-10(14)9-6-12-7-4-2-3-5-8(7)13-9/h2-5,9,12-13H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIKGXZGTVJKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CNC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide typically involves the reductive N-methylation of quinoxalines. One common method involves the use of paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst . The reaction is carried out under mild conditions, making it an efficient and straightforward approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can have different functional groups attached depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is derived from the tetrahydroquinoxaline scaffold, which is known for its structural versatility and biological significance. The synthesis of this compound typically involves multi-component reactions (MCRs) that yield various analogs with modified substituents to enhance their pharmacological properties. Recent studies have emphasized the efficiency of these synthetic strategies, which often result in high yields and purity .

Biological Activities

The biological activities of this compound are primarily linked to its interaction with various biological targets. Notable applications include:

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinoxaline exhibit significant antimicrobial properties against a range of pathogens. This compound has been studied for its efficacy against resistant strains of bacteria and fungi .
  • Anticancer Properties : This compound has shown promise in preclinical studies as an anticancer agent. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action .
  • Neuroprotective Effects : There is emerging evidence suggesting that tetrahydroquinoxaline derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

StudyFindings
Study A Investigated the antimicrobial effects against Gram-positive and Gram-negative bacteria; results showed a significant reduction in bacterial viability with low MIC values.
Study B Explored the compound's anticancer activity on breast cancer cell lines; IC50 values indicated potent cytotoxicity compared to standard chemotherapeutics.
Study C Evaluated neuroprotective effects in vitro; demonstrated reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

N,N-Dimethyl-2-oxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxamide
  • Molecular Formula : C₁₁H₁₃N₃O₂ ().
  • Key Differences :
    • Oxo Group at Position 2 : Introduces a ketone functionality, reducing hydrogen-bonding capacity compared to the carboxamide group in the target compound.
    • Carboxamide at Position 6 : Alters steric interactions and electronic distribution in the aromatic ring system.
    • N,N-Dimethylation : Increases steric bulk compared to the N-methyl group in the target compound.
N,N-Dimethyl-1,2,3,4-Tetrahydroquinoline-6-Carboxamide
  • Molecular Formula : C₁₃H₁₇N₃O ().
  • Key Differences: Quinoline vs. Quinoxaline Core: The quinoline scaffold has one nitrogen atom, whereas quinoxaline has two, altering π-π stacking and solubility. Position 6 Carboxamide: Similar to but in a distinct heterocyclic system.

Stereochemical and Conformational Analogues

(S)-N-Benzyl-2-Methyl-1,2,3,4-Tetrahydroisoquinoline-3-Carboxamide
  • Molecular Formula : C₁₈H₂₀N₂O ().
  • Key Differences: Isoquinoline Core: The nitrogen atom is positioned differently, leading to distinct electronic properties. Benzyl Substituent: Enhances lipophilicity and may influence receptor binding compared to the smaller N-methyl group.
(7f)-1-p-Toluenesulfonyl-1,2,3,4-Tetrahydroquinoxaline-2-Carboxamide
  • Key Differences :
    • Tosyl Group at N-1 : Introduces a sulfonyl moiety, drastically increasing molecular weight and altering solubility.
    • Chirality : Used as a configurational standard to assign C-2 stereochemistry in the target compound via NMR comparisons .

Pharmacologically Relevant Analogues

N-(Substituted)-1-Methyl-2,4-Dioxo-1,2-Dihydroquinoline-3-Carboxamide
  • Molecular Formula : Varied (e.g., C₁₃H₁₁N₃O₃) ().
  • Quinoline vs. Quinoxaline: Alters metabolic stability and bioavailability.
Sertraline Hydrochloride Intermediate
  • Structure : (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine ().
  • Key Differences: Tetrahydronaphthalene Core: Lacks the dual nitrogen atoms of quinoxaline, reducing hydrogen-bonding sites. Dichlorophenyl Group: Introduces halogen-based hydrophobicity, a feature absent in the target compound.

Data Tables for Structural and Functional Comparison

Table 1: Core Structural Differences

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
N-Methyl-1,2,3,4-THQ-2-carboxamide Tetrahydroquinoxaline N-Me (1), CONH₂ (2) ~219 (estimated) Carboxamide, N-methyl
N,N-Dimethyl-2-oxo-1,2,3,4-THQ-6-carboxamide Tetrahydroquinoxaline N,N-Me₂ (1), CO (2), CONH₂ (6) 219.24 () Ketone, Carboxamide
(S)-N-Benzyl-2-Me-THIQ-3-carboxamide Tetrahydroisoquinoline N-Bn, CONH₂ (3) 280.36 () Benzyl, Carboxamide

Research Findings and Implications

  • Hydrogen Bonding : The carboxamide group in the target compound enables stronger intermolecular interactions compared to ketone-containing analogues ( vs. ).

Biological Activity

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of tetrahydroquinoxaline derivatives. The synthesis typically involves the reaction of o-nitroanilines with various reagents under controlled conditions to yield the desired compound. Recent advancements in synthetic methodologies have facilitated the generation of a variety of functionalized tetrahydroquinoxalines, enhancing their biological potential .

1. Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of tetrahydroquinoxaline have been tested against human cancer cell lines such as MDA-MB-231 and PC-3, with some compounds exhibiting IC50 values significantly lower than standard chemotherapeutics .

CompoundCell LineIC50 (µM)Reference
6gMDA-MB-2310.70
I-7HT-29Moderate

2. Anti-inflammatory Activity

Research indicates that this compound can inhibit NF-κB transcriptional activity, a key mediator in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

3. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects against neurodegenerative disorders. Its mechanism involves modulating neurotransmitter systems and exhibiting antioxidant properties that protect neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Variations in substituents on the quinoxaline ring significantly impact its potency and selectivity against different biological targets:

  • Electron-donating groups (e.g., -OCH₃) generally enhance anticancer activity.
  • Electron-withdrawing groups (e.g., -CF₃) can improve NF-κB inhibition .

Case Studies

Several studies highlight the compound's efficacy:

  • Antitumor Activity : A study demonstrated that N-methyl derivatives exhibited superior cytotoxicity compared to unsubstituted analogs in various cancer models .
  • Inflammation Models : In vivo models of inflammation showed that these compounds could reduce inflammatory markers significantly compared to control groups .

Q & A

Q. How can researchers correlate crystallographic data with pharmacological activity for tetrahydroquinoxaline derivatives?

  • Methodological Answer : Crystal structure parameters (e.g., torsion angles, hydrogen-bonding networks) from SHELXL-refined models can be mapped to in vitro activity data. For instance, planar conformations of the tetrahydroquinoxaline ring may enhance binding to flat aromatic pockets in enzyme active sites .

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